Dodecanamide, N-phenyl-

Antimicrobial activity Fatty acid amide Disc diffusion assay

Dodecanamide, N-phenyl- (CAS 3430-95-3), also referred to as N-phenyldodecanamide, lauric acid anilide, or dodecananilide, is a saturated C12 fatty acid anilide with the molecular formula C18H29NO and a molecular weight of 275.43 g/mol. It is characterized by a linear twelve-carbon acyl chain linked through a secondary amide bond to a phenyl ring, resulting in a LogP of 5.619, a melting point of 74–76 °C, and a boiling point of 429.9 °C at 760 mmHg.

Molecular Formula C18H29NO
Molecular Weight 275.4 g/mol
CAS No. 3430-95-3
Cat. No. B3051520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanamide, N-phenyl-
CAS3430-95-3
Molecular FormulaC18H29NO
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC1=CC=CC=C1
InChIInChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-13-16-18(20)19-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3,(H,19,20)
InChIKeyYGKDYOGEVVXBKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecanamide, N-phenyl- (CAS 3430-95-3) | Identity, Physicochemical Profile, and Selection Rationale for the C12 Fatty Acid Anilide


Dodecanamide, N-phenyl- (CAS 3430-95-3), also referred to as N-phenyldodecanamide, lauric acid anilide, or dodecananilide, is a saturated C12 fatty acid anilide with the molecular formula C18H29NO and a molecular weight of 275.43 g/mol . It is characterized by a linear twelve-carbon acyl chain linked through a secondary amide bond to a phenyl ring, resulting in a LogP of 5.619, a melting point of 74–76 °C, and a boiling point of 429.9 °C at 760 mmHg . The compound belongs to the broader class of N-phenyl fatty acid amides, which have been investigated as antimicrobial agents, ACAT (acyl-CoA:cholesterol acyltransferase) inhibitor scaffolds, and model secondary amides for physicochemical studies .

Why N-Phenyldodecanamide Cannot Be Interchanged with Other N-Phenyl Fatty Acid Amides in Antimicrobial or Lipid-Modulating Applications


Within the N-phenyl fatty acid amide series, chain length, N-substitution pattern, and amide backbone modifications produce markedly different biological and physicochemical profiles. Short-chain analogs such as N-phenylhexanamide (C6) and N-phenyloctanamide (C8) exhibit lower melting points and altered lipophilicity that directly impact solubility, membrane partitioning, and in vitro antimicrobial spectrum . Cyclohexyl-substituted analogs like N-cyclohexyloctamide display a different antimicrobial selectivity profile compared to N-phenyldodecanamide, with the latter showing superior activity against Pseudomonas aeruginosa and Salmonella enterica . The 3-oxo derivative (3-oxo-N-phenyldodecanamide) carries a ketone at the C3 position that confers potent LasR quorum-sensing inhibitory activity in P. aeruginosa, a property completely absent in the parent dodecanamide . These divergent structure–activity relationships mean that casual substitution of one fatty acid anilide for another will yield non-equivalent experimental outcomes.

Quantitative Comparator Evidence for Dodecanamide, N-phenyl- (CAS 3430-95-3) Versus Closest Analogs


Antimicrobial Selectivity: N-Phenyldodecanamide vs. N-Cyclohexyloctamide in Disc Diffusion Assays Across Nine Microbial Strains

In a direct head-to-head disc diffusion study, N-phenyldodecanamide (dodecanilide) was compared with N-cyclohexyloctamide against two Gram-positive bacteria, four Gram-negative bacteria, and three fungi. N-phenyldodecanamide demonstrated higher antibacterial activity against Pseudomonas aeruginosa and was more active against Salmonella enterica than the comparator. Conversely, N-cyclohexyloctamide was more effective against Staphylococcus aureus, Aspergillus carbonarius, and Candida albicans . The two studies consistently report an inverted selectivity profile between the phenyl-substituted and cyclohexyl-substituted amides, establishing that the aromatic head group in N-phenyldodecanamide preferentially targets Gram-negative pathogens P. aeruginosa and S. enterica.

Antimicrobial activity Fatty acid amide Disc diffusion assay

Chain-Length-Dependent Thermal Stability: Melting Point of N-Phenyldodecanamide (C12) vs. Shorter-Chain N-Phenyl Anilides

The melting point of N-phenyldodecanamide (C12 chain) is 74–76 °C , compared to 49–51 °C for N-phenylhexanamide (C6 chain) . The melting point of N-phenyloctanamide (C8 chain) is not reliably published in the peer-reviewed literature, but the C6 value alone demonstrates a chain-length-dependent increase of approximately 24–27 °C when extending from C6 to C12. This thermal stability differentiation matters for formulation and processing workflows where ambient or elevated temperature handling is required.

Melting point Thermal stability Chain-length effect

ACAT Inhibitor Scaffold Precedent: The Dodecanamide Core in CI-976 and Lipid-Modulating SAR

The unsubstituted N-phenyldodecanamide core serves as the minimal scaffold for a series of potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. The optimized analog CI-976 (2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide) achieves an IC50 of 73 nM against ACAT and, at a dietary dose of 0.05% (ca. 50 mg/kg), lowers plasma total cholesterol by −60% and elevates HDL cholesterol by +94% in cholesterol-fed rats . The SAR study explicitly identifies that the dodecanamide (C12) chain length is critical; shorter or longer acyl chains reduce potency, and the N-phenyl substitution pattern determines subclass assignment . This provides class-level evidence that N-phenyldodecanamide possesses the validated core architecture for lipid-modulating drug development.

ACAT inhibition Lipid metabolism Structure–activity relationship

Lipophilicity Differentiation: LogP of N-Phenyldodecanamide vs. Shorter-Chain and Oxo-Substituted Analogs

N-Phenyldodecanamide has a reported LogP of 5.619 . The 3-oxo derivative (3-oxo-N-phenyldodecanamide) has a LogP of 4.798 , a difference of 0.821 log units, reflecting reduced lipophilicity due to the polar ketone group. While LogP values for shorter-chain anilides (C6, C8) are not widely published in authoritative databases, computational predictions and the observed melting point trend confirm that the C12 chain imparts higher hydrophobicity. A LogP above 5 places N-phenyldodecanamide in a lipophilicity range associated with enhanced membrane permeability but also lower aqueous solubility.

LogP Hydrophobicity Membrane partitioning

Acute Oral Toxicity Baseline: LD50 > 6 g/kg in Mouse for N-Phenyldodecanamide

The acute oral toxicity of N-phenyldodecanamide in mice is reported with an LD50 greater than 6 g/kg, with convulsions or effects on seizure threshold noted at toxic doses . While comparative LD50 data for shorter-chain N-phenyl anilides (C6, C8) are not available in the retrieved authoritative sources, this value establishes N-phenyldodecanamide in a relatively low acute toxicity category (Globally Harmonized System Category 5 or unclassified for acute oral toxicity). This datum serves as a baseline for safety assessment in procurement decisions, particularly for research programs planning in vivo studies.

Acute toxicity LD50 Safety assessment

N-Phenyldodecanamide (CAS 3430-95-3): Recommended Procurement Scenarios Based on Quantitative Differentiation Evidence


Antimicrobial Screening Programs Targeting Gram-Negative Pathogens (P. aeruginosa, S. enterica)

For research groups conducting antimicrobial susceptibility screening against Gram-negative organisms, N-phenyldodecanamide is the fatty acid anilide of choice. Direct comparator evidence shows that it exhibits higher antibacterial activity against Pseudomonas aeruginosa and greater potency against Salmonella enterica compared to N-cyclohexyloctamide in disc diffusion assays . This Gram-negative selectivity profile is invertible depending on the head group: the cyclohexyl analog preferentially targets Gram-positive bacteria and fungi . Procurement of N-phenyldodecanamide rather than the cyclohexyl analog is indicated when anti-pseudomonal or anti-Salmonella activity is the primary screening objective.

Lipid Metabolism and ACAT-Targeted Drug Discovery Using the Validated Dodecanamide Scaffold

In cardiovascular or metabolic disease drug discovery, N-phenyldodecanamide provides the core scaffold for the ACAT inhibitor pharmacophore. The SAR study by Roth et al. (1992) demonstrated that the dodecanamide (C12) chain length is optimal for ACAT inhibitory potency, with the optimized derivative CI-976 achieving an IC50 of 73 nM in vitro and reducing total cholesterol by −60% while elevating HDL by +94% in cholesterol-fed rats . Researchers requiring the validated dodecanamide core for further medicinal chemistry derivatization (e.g., α,α-disubstitution or anilide ring modification) should procure the C12 anilide rather than shorter-chain analogs, which lack this SAR precedent .

Physicochemical Reference Standard or Model Secondary Amide for Material Characterization

N-Phenyldodecanamide is suitable as a model secondary amide for thermophysical property studies, supported by its well-characterized melting point of 74–76 °C and the availability of solid–liquid equilibrium data with benzene in the DETHERM database . Solubility data in nitroethane are available through the IUPAC-NIST Solubilities Database . Its higher melting point compared to shorter-chain anilides (~24–27 °C above N-phenylhexanamide) makes it the preferred choice when ambient solid-state stability is required for formulation or processing studies. Procurement as a reference standard is further supported by commercial availability at ≥95% purity from multiple vendors with full batch quality assurance .

Quorum-Sensing Research Requiring Distinct LasR-Active vs. LasR-Inactive Control Compounds

In Pseudomonas aeruginosa quorum-sensing research, the 3-oxo derivative (3-oxo-N-phenyldodecanamide, CAS 1186509-19-2) is a known strong LasR receptor inhibitor with a non-hydrolysable aniline head group . The parent N-phenyldodecanamide, lacking the C3 ketone, does not possess this LasR-inhibitory activity, as the ketone moiety is essential for mimicking the native 3-oxo-C12-AHL signal. The 0.821 LogP difference between the two compounds further distinguishes their physicochemical behavior. For experimental designs requiring a structurally matched inactive control for the LasR inhibitor, researchers should procure N-phenyldodecanamide (CAS 3430-95-3) alongside the 3-oxo derivative.

Quote Request

Request a Quote for Dodecanamide, N-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.